Hexadecanenitrile

Description

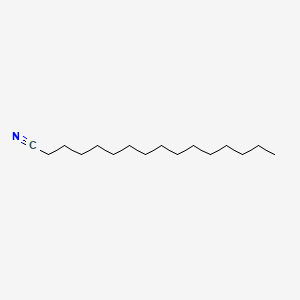

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGAUQEMYSVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027271 | |

| Record name | Hexadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

629-79-8 | |

| Record name | Hexadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU03440G5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexadecanenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties, synthesis, analysis, and potential applications of hexadecanenitrile. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.

Core Chemical and Physical Properties

This compound, also known as palmitonitrile, is a long-chain aliphatic nitrile. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Palmitonitrile, 1-Cyanopentadecane, Palmitic acid nitrile | [1][3] |

| CAS Number | 629-79-8 | [1][4][5] |

| Molecular Formula | C₁₆H₃₁N | [1][3][5][6][7] |

| Molecular Weight | 237.42 g/mol | [1][4][5] |

| Physical State | Solid or Semi-solid or liquid or lump | [2] |

| Melting Point | 31 °C | [5] |

| Boiling Point | 120 °C at 0.1 Torr | [5] |

| Density | 0.8303 g/cm³ | [8] |

| Solubility | Insoluble in water | [9] |

| Refractive Index | 1.4450 | [8] |

Spectral Data

| Technique | Key Features |

| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) group is expected around 2240-2260 cm⁻¹. |

| ¹³C NMR Spectroscopy | The nitrile carbon typically appears around 115-125 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 237. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydration of hexadecanamide.

Protocol: Dehydration of Hexadecanamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexadecanamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess dehydrating agent by slowly adding water or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A common setup includes a nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to around 250 °C.

-

GC Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 500.

-

Ion source temperature: 230 °C.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak at m/z 237 should be present.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesizing and analyzing this compound.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, it holds significance in the field of drug development for several reasons:

-

Chemical Intermediate: As a long-chain aliphatic nitrile, it can serve as a precursor or building block in the synthesis of more complex molecules with potential therapeutic activities. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities.

-

Pharmacophore Component: The nitrile group is present in numerous approved drugs and acts as a key pharmacophore. It can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The incorporation of a nitrile group can influence a molecule's potency, selectivity, and pharmacokinetic properties.

-

Potential Bioactivity: Research has suggested that this compound, found in the charcoal of the ocellated snakehead fish, may possess anti-allergic properties.[10] This indicates a potential, though currently underexplored, avenue for its direct or derivative-based therapeutic application. Further investigation into its mechanism of action is warranted.

The biocompatibility and metabolic stability of the nitrile group make it an attractive feature in the design of new drug candidates.[6] The lipophilic nature of the hexadecyl chain in this compound can also be exploited to enhance membrane permeability and target lipid-rich environments.

References

- 1. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 2. This compound | C16H31N | CID 69424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 4. This compound | 629-79-8 | Benchchem [benchchem.com]

- 5. redalyc.org [redalyc.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Synthesis of Hexadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for hexadecanenitrile (also known as palmitonitrile), a long-chain aliphatic nitrile with applications in various fields of chemical research and development. The document details key synthetic pathways, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Methodologies

This compound can be synthesized through several principal routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The most prominent methods include the nucleophilic substitution of a haloalkane, the dehydration of an amide, the direct conversion from a fatty acid, and the addition of a nitrile to an alkene.

Nucleophilic Substitution via Alkyl Halide (Kolbe Nitrile Synthesis)

This classical approach involves the reaction of a 1-halo-hexadecane, typically 1-bromohexadecane, with an alkali metal cyanide. The reaction proceeds via an SN2 mechanism and is favored by polar aprotic solvents that can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Dehydration of Hexadecanamide

Another common and effective method is the dehydration of hexadecanamide. This reaction can be achieved using a variety of dehydrating agents, with thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) being among the most common. Hexadecanamide itself is readily prepared from hexadecanoic acid (palmitic acid).

Direct Conversion from Hexadecanoic Acid (Palmitic Acid)

While often proceeding through the corresponding amide, methods for the direct conversion of carboxylic acids to nitriles are of significant interest. These one-pot syntheses typically involve the reaction of the carboxylic acid with a nitrogen source, such as ammonia, in the presence of a catalyst at elevated temperatures.

Free Radical Addition of Acetonitrile to an Alkene

A more specialized method involves the free-radical initiated addition of acetonitrile to a terminal alkene of appropriate chain length. For the synthesis of this compound, this involves the reaction of 1-tetradecene with acetonitrile in the presence of a free radical initiator.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| Nucleophilic Substitution | 1-Bromohexadecane | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | High | General Method |

| Amide Dehydration | Hexadecanamide | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | High | General Method |

| Fatty Acid Conversion | Hexadecanoic Acid | Ammonia (NH₃), Catalyst | - | Moderate to High | General Method |

| Alkene Addition | 1-Tetradecene | Acetonitrile, Di-tert-butyl peroxide | - | 36% (based on converted alkene) | [1] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis of this compound from 1-Tetradecene and Acetonitrile[1]

This method is based on the free radical addition of acetonitrile to 1-tetradecene, as detailed in U.S. Patent 3,739,007.

Materials:

-

1-Tetradecene (1.971 g, 0.0095 mol)

-

Acetonitrile (150 ml, 2.86 mol)

-

Di-tertiary butyl peroxide (1.0 ml, 0.005 mol)

-

300 ml capacity autoclave

Procedure:

-

The 300 ml capacity autoclave is charged with 150 ml (2.86 moles) of acetonitrile, 1.971 g (0.0095 mole) of 1-tetradecene, and 1.0 ml (0.005 mole) of di-tertiary butyl peroxide.

-

The autoclave is sealed, and the system is deoxygenated.

-

The reactor is kept at 10 p.s.i.g. with nitrogen and heated to 150°C.

-

The reaction is allowed to proceed for a sufficient time to produce a substantial yield.

-

After cooling, the reaction mixture is analyzed by gas chromatography.

Results:

-

The yield of this compound is reported to be 36 mole percent based on the converted 1-tetradecene.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Workflow for this compound Synthesis via Alkene Addition.

Caption: General Workflow for Amide Dehydration to Nitrile.

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound via the Kolbe synthesis follows a straightforward SN2 mechanism. The diagram below illustrates this pathway.

References

A Technical Guide to the Spectroscopic Analysis of Hexadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Hexadecanenitrile (also known as Palmitonitrile), a long-chain fatty nitrile. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.32 | Triplet (t) | 2H | -CH ₂-CN (α-protons) |

| ~ 1.65 | Quintet (p) | 2H | -CH ₂-CH₂-CN (β-protons) |

| ~ 1.25 | Multiplet (m) | 24H | -(CH ₂)₁₂- (bulk methylene protons) |

| ~ 0.88 | Triplet (t) | 3H | CH ₃- (terminal methyl protons) |

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 119.8 | -C N (Nitrile Carbon) |

| ~ 31.9 | -(C H₂)ₙ- (Methylene carbons near the end of the chain) |

| ~ 29.7 - 29.1 | -(C H₂)ₙ- (Bulk methylene carbons) |

| ~ 25.4 | -C H₂-CH₂-CN (β-carbon) |

| ~ 22.7 | C H₃-C H₂- |

| ~ 17.2 | -C H₂-CN (α-carbon) |

| ~ 14.1 | C H₃- (Terminal methyl carbon) |

1.3. Infrared (IR) Spectroscopy

-

Key IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2855 | Strong | C-H Symmetric Stretch (CH₂) |

| 2247 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1465 | Medium | C-H Bend (Scissoring, CH₂) |

| 722 | Weak | C-H Bend (Rocking, -(CH₂)ₙ- where n > 4) |

1.4. Mass Spectrometry (MS)

-

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 237 | Low | [M]⁺ (Molecular Ion) |

| 222 | Low | [M-CH₃]⁺ |

| 194 | Low | [M-C₃H₇]⁺ |

| 55 | High | Alkyl fragments |

| 41 | High | [C₃H₅]⁺, often characteristic of long-chain nitriles via McLafferty rearrangement |

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Solubility of Hexadecanenitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexadecanenitrile, also known as palmitonitrile. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, general trends for long-chain nitriles, and detailed experimental protocols for determining solubility. Additionally, a relevant industrial workflow involving this compound is visualized to provide context for its applications.

Understanding the Solubility of this compound

This compound ((C_{16}H_{31}N)) is a long-chain aliphatic nitrile. Its molecular structure, characterized by a long, nonpolar hydrocarbon tail and a polar nitrile (-C≡N) group, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents like water.

Qualitative Solubility Data

While specific quantitative data is scarce, the following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents based on the general behavior of long-chain alkanenitriles.

| Solvent Classification | Solvent Examples | Expected Solubility of this compound |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate |

| Aqueous Solvents | Water | Very Low / Insoluble |

Note: This table is based on general principles of solubility and data for analogous long-chain organic compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

A precise determination of this compound's solubility is crucial for its application in research and development. The following is a detailed gravimetric method adapted for determining the solubility of a waxy, long-chain organic compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatic water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Evaporating dish (pre-weighed)

-

Pipettes and volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess is ensured when undissolved solid remains after thorough mixing.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the water bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Express the solubility in the desired units, for example, as grams of solute per 100 mL of solvent.

-

Industrial Workflow: Synthesis of Fatty Amines from Fatty Nitriles

This compound is a precursor in the industrial synthesis of primary fatty amines, which are valuable intermediates in the production of surfactants, fabric softeners, and antistatic agents. The following diagram illustrates the typical industrial process.

Caption: Industrial production of primary fatty amines from fatty acids via a nitrile intermediate.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, its qualitative behavior can be predicted based on its chemical structure. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for determination. The visualized industrial workflow highlights the significance of this compound as a key intermediate in the chemical industry, particularly in the synthesis of valuable fatty amines. This guide serves as a foundational resource for researchers and professionals working with this long-chain nitrile.

Hexadecanenitrile: A Comprehensive Technical Guide on its Natural Occurrence and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanenitrile, also known as palmitonitrile, is a long-chain aliphatic nitrile that has been identified in a diverse range of organisms, from bacteria to plants. While research on this specific compound is not extensive, emerging evidence suggests its potential involvement in various biological processes, including chemical defense and intercellular signaling. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biological role of this compound, including its physicochemical properties, putative biosynthetic pathways, and potential pharmacological activities. Detailed methodologies for its extraction and analysis are also presented to facilitate further research into this intriguing molecule.

Introduction

Nitriles are organic compounds characterized by a -C≡N functional group. In nature, they are found in a wide array of organisms and are involved in diverse biological functions, ranging from defense mechanisms against herbivores and pathogens to acting as signaling molecules.[1][2] this compound (C₁₆H₃₁N) is a saturated 16-carbon nitrile, the nitrile analog of palmitic acid. Its presence has been documented in various natural sources, hinting at specific enzymatic pathways for its synthesis and degradation. Understanding the natural occurrence and biological significance of this compound could unveil novel biochemical pathways and potential applications in drug development and biotechnology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing effective extraction, purification, and analytical protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁N | [3] |

| Molecular Weight | 237.43 g/mol | [4] |

| CAS Number | 629-79-8 | [3] |

| Appearance | Liquid | [4] |

| Melting Point | 31 °C | [4] |

| Boiling Point | 333 °C | [4] |

| Density | 0.8303 g/cm³ | [4] |

| Synonyms | Palmitonitrile, 1-Cyanopentadecane, Palmitic acid nitrile | [4][5] |

Natural Occurrence

This compound has been identified in a variety of natural sources, suggesting a widespread, albeit often in trace amounts, distribution across different biological kingdoms.

| Organism | Phylum/Class | Specific Location/Context | Reported Concentration | Reference |

| Pseudomonas veronii | Proteobacteria | - | Data available | [5] |

| Michelia champaca | Magnoliopsida | Concrete | Trace | [2] |

| Spirulina platensis | Cyanobacteria | - | - | [2] |

| Ocellated snakehead (Channa pleurophthalmus) | Actinopterygii | Caudal fin charcoal | Identified as active compound |

Putative Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is likely synthesized via the aldoxime-nitrile pathway, which is known to produce various nitriles in plants and microorganisms. This pathway typically involves the conversion of an amino acid to an aldoxime, which is then dehydrated to form the corresponding nitrile.

The proposed pathway for this compound would likely start from a 16-carbon amino acid or a related precursor derived from fatty acid metabolism. The key enzymatic steps are hypothesized to be:

-

Transamination/Oxidation: A 16-carbon precursor is converted to an aldoxime. This step is often catalyzed by cytochrome P450 enzymes (CYPs) in plants.

-

Dehydration: The aldoxime is dehydrated by an aldoxime dehydratase to yield this compound.

Caption: Proposed biosynthetic pathway of this compound.

Biological Role and Potential Applications

The biological role of this compound is not yet well-defined, but preliminary findings and the known functions of other long-chain nitriles suggest several possibilities.

Anti-allergic Activity

A study on the charcoal of the ocellated snakehead (Channa pleurophthalmus) identified this compound as a potential anti-allergic compound. The traditional use of this charcoal for treating allergies in Central Kalimantan suggests that this compound may have mast cell stabilizing or antihistaminic properties.

Antimicrobial and Anti-inflammatory Potential

While direct studies on this compound are lacking, related long-chain aliphatic nitriles and their corresponding fatty acids (like palmitic acid) have been investigated for their antimicrobial and anti-inflammatory effects. It is plausible that this compound could exhibit similar properties. Further research is needed to explore its activity against various bacterial and fungal strains and its potential to modulate inflammatory pathways.

Chemical Defense and Signaling

In many organisms, nitriles serve as defense compounds against predators and pathogens. The release of hydrogen cyanide upon enzymatic degradation of cyanogenic glycosides is a well-known example. While this compound is not a cyanogenic glycoside, its presence in diverse organisms could indicate a role in chemical defense or as a signaling molecule in inter- or intra-species communication.

Experimental Protocols

Standardized protocols for the extraction and quantification of this compound are crucial for advancing research in this area. The following are generalized protocols that can be adapted for specific biological matrices.

Extraction of this compound

Objective: To extract this compound from biological samples (e.g., bacterial cultures, plant tissues).

Materials:

-

Biological sample (lyophilized if possible)

-

Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC grade)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Protocol for Plant Tissues:

-

Grind the dried and powdered plant material (e.g., 10 g) using a mortar and pestle.

-

Perform a serial exhaustive extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane, and then ethyl acetate.

-

For each solvent, soak the plant material for 24-48 hours with occasional shaking.

-

Filter the extract and collect the filtrate.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol for Bacterial Cultures:

-

Centrifuge the bacterial culture to pellet the cells.

-

Lyophilize the bacterial pellet.

-

Extract the dried biomass using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Sonicate the mixture to ensure cell lysis and complete extraction.

-

Centrifuge to remove cell debris.

-

Collect the supernatant and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in hexane for analysis.

Caption: General experimental workflow for this compound analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the prepared extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms)

-

Autosampler

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Quantification:

-

An external or internal standard method can be used for quantification. A suitable internal standard would be an odd-chain length nitrile (e.g., heptadecanenitrile) that is not expected to be present in the sample.

-

A calibration curve should be prepared using authentic standards of this compound.

-

The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the standard.

Signaling Pathways and Mechanism of Action

To date, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. The structural similarity to palmitic acid, a known signaling molecule that can influence various pathways including those involving Toll-like receptors (TLRs) and nuclear receptors (e.g., PPARs), suggests potential avenues for investigation. Future research should focus on exploring the interaction of this compound with these and other cellular targets to unravel its mechanism of action.

Given the potential anti-allergic properties, studies on its effect on mast cell degranulation and the release of inflammatory mediators would be highly valuable. Investigating its influence on key inflammatory signaling cascades such as the NF-κB and MAPK pathways could provide insights into its potential anti-inflammatory effects.

Conclusion and Future Directions

This compound is a naturally occurring long-chain aliphatic nitrile with a scattered but wide distribution in the biological world. While our understanding of its biological role is still in its infancy, preliminary evidence points towards its potential as an anti-allergic and possibly antimicrobial and anti-inflammatory agent. The proposed biosynthetic pathway and generalized experimental protocols provided in this guide offer a framework for future research.

To fully comprehend the significance of this compound, future studies should focus on:

-

Wider Screening: A more extensive screening of various organisms to map its distribution in nature.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the enzymes responsible for its synthesis.

-

Biological Activity Validation: Rigorous testing of its anti-allergic, antimicrobial, and anti-inflammatory properties using in vitro and in vivo models.

-

Mechanism of Action: Investigation of its molecular targets and the signaling pathways it modulates.

Unraveling the biology of this compound holds the promise of discovering new bioactive molecules and understanding novel biochemical pathways, with potential implications for the development of new therapeutic agents.

References

- 1. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 2. Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry [air.uniud.it]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to Hexadecanenitrile

This technical guide provides a comprehensive overview of Hexadecanenitrile, tailored for researchers, scientists, and drug development professionals. It covers its chemical identity, physicochemical properties, synthesis, and potential biological activities, presenting data in a structured and accessible format.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Palmitonitrile, 1-Cyanopentadecane, n-Hexadecanenitrile, Cetyl cyanide, Palmityl nitrile, Pentadecyl cyanide[1][2][3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁N | [1][2][3][7] |

| Molecular Weight | 237.42 g/mol | [2][5][8] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Melting Point | 31 °C | [6][8] |

| Boiling Point | 333 °C | [2][8] |

| Density | 0.8303 g/cm³ | [2] |

| XLogP3 | 6.9 | [2][5] |

| CAS Number | 629-79-8 | [1][7] |

Synthesis of this compound

This compound can be synthesized via several methods, including the alkylation of nitriles and the conversion of fatty acids or alcohols.[8] A common laboratory-scale synthesis involves the free radical addition of acetonitrile to 1-tetradecene.[8]

Experimental Protocol: Synthesis by Free Radical Alkylation

This protocol describes the preparation of this compound by the addition of acetonitrile to 1-tetradecene using di-tertiary-butyl peroxide as a free radical initiator.[8]

Materials:

-

Acetonitrile

-

1-Tetradecene

-

Di-tertiary-butyl peroxide

-

Autoclave (300 ml capacity)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Charge a 300 ml capacity autoclave with 2.86 moles (150 ml) of acetonitrile, 0.0095 moles (1.971 g) of 1-tetradecene, and 0.005 moles (1.0 ml) of di-tertiary-butyl peroxide.[8]

-

Seal the autoclave and deoxygenate the system by purging with an inert gas, such as nitrogen.[8]

-

Pressurize the reactor with nitrogen to approximately 10 p.s.i.g.[8]

-

Rapidly heat the reactor to the desired reaction temperature (e.g., 180-220°C).[8]

-

Monitor the reaction progress using gas chromatography.[8]

-

Upon completion, cool the reactor and isolate the product.

-

Purify the this compound, for example, by distillation.

-

Confirm the product identity using elemental and infra-red analyses.[8]

Potential Biological Activities and Experimental Protocols

This compound and its derivatives have been investigated for various biological activities. The following sections outline general experimental protocols that can be adapted to evaluate these activities.

Antimicrobial Activity

Some studies suggest that long-chain nitriles may possess antimicrobial properties.[8] The following are standard in vitro methods to assess the antimicrobial activity of this compound.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Anti-inflammatory Activity

Limited research suggests that derivatives of this compound might have anti-inflammatory properties.[8] The following protocols are commonly used for in vitro screening of anti-inflammatory activity.

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[8][9][10][11][12]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Reference standard (e.g., Aspirin, Diclofenac sodium)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test sample (this compound at various concentrations), 1% w/v BSA, and PBS.[8]

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.[8][9]

-

Cool the solutions to room temperature.

-

Measure the turbidity of the solutions at 660 nm using a spectrophotometer.[8][9]

-

Use a reference standard as a positive control.

-

Calculate the percentage inhibition of protein denaturation.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scioninstruments.com [scioninstruments.com]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. innpharmacotherapy.com [innpharmacotherapy.com]

An In-depth Technical Guide to the Thermal Properties of Hexadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Hexadecanenitrile, specifically its melting and boiling points. This document details the experimentally determined values for these properties, outlines the methodologies used for their measurement, and presents a visual representation of the general experimental workflow.

Introduction to this compound

This compound, also known as palmitonitrile or 1-cyanopentadecane, is a long-chain aliphatic nitrile. Its molecular formula is C₁₆H₃₁N. The thermal characteristics of this compound are crucial for its handling, storage, and application in various research and development settings, including its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Thermal Properties of this compound

The melting and boiling points of this compound have been determined and are summarized in the table below. These values represent the temperatures at which it transitions from a solid to a liquid and from a liquid to a gas, respectively, under specified pressures.

Table 1: Thermal Properties of this compound

| Property | Value | Conditions |

| Melting Point | 31-31.5 °C | Standard Pressure |

| Boiling Point | 333-333.05 °C | Standard Pressure (760 mmHg) |

| Boiling Point | 120 °C | Reduced Pressure (0.1 Torr) |

Data sourced from various chemical databases and literature.[1][2][3][4][5]

Experimental Protocols for Thermal Analysis

The determination of accurate melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for the key experiments cited in the determination of the thermal properties of this compound.

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (oil bath for Thiele tube)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into a dense column at the sealed end, typically 2-3 mm in height.

-

Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the oil within the Thiele tube, with the heating oil level below the point of attachment to prevent the sample from falling.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance like this compound, this range should be narrow.

The Thiele tube method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.[6]

Apparatus:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (mineral oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer with the sample level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermal properties of a chemical compound like this compound.

References

Molecular structure and formula of Hexadecanenitrile

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Hexadecanenitrile, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Palmitonitrile, is a long-chain aliphatic nitrile. Its chemical structure, consisting of a 16-carbon chain with a terminal nitrile group, makes it a valuable intermediate in organic synthesis. It serves as a precursor for the production of various chemicals, including surfactants, lubricants, and agrochemicals.[1] The nitrile group's reactivity allows for its conversion into other functional groups, such as amines and carboxylic acids.

Molecular Structure and Properties

The molecular formula for this compound is C₁₆H₃₁N.[2][3][4] Its structure features a long, nonpolar hydrocarbon tail and a polar nitrile head.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 237.42 g/mol | [1][5] |

| Appearance | Liquid | [5][6] |

| Melting Point | 31 °C | [5] |

| Boiling Point | 333 °C | [4][5] |

| Density | 0.8303 g/cm³ | [4][5] |

Table 2: Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Palmitonitrile, 1-Cyanopentadecane, Palmitic acid nitrile | [2][3][7] |

| CAS Number | 629-79-8 | [1][2][3] |

| InChI Key | WGXGAUQEMYSVJM-UHFFFAOYSA-N | [1][2][3] |

Synthesis of this compound

A key method for the synthesis of this compound involves the free-radical initiated addition of acetonitrile to 1-tetradecene.

This protocol is based on the process described in US Patent 3,739,007.[8]

Materials:

-

Acetonitrile (2.86 moles, 150 ml)

-

1-Tetradecene (0.0095 mole, 1.971 g)

-

Di-tertiary butyl peroxide (0.005 mole, 1.0 ml)

-

300 ml capacity autoclave

Procedure:

-

The autoclave is charged with acetonitrile, 1-tetradecene, and di-tertiary butyl peroxide.

-

The autoclave is sealed, and the system is deoxygenated.

-

The reaction is carried out at a controlled temperature and pressure to initiate the free-radical addition.

-

Upon completion, the reaction mixture is cooled and depressurized.

-

The resulting product, this compound, is then purified from the reaction mixture.

Chemical Reactions

This compound can undergo hydrolysis to form hexadecanoic acid and ammonia in the presence of an acid or a base.[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: A sample of this compound is placed in a capillary cell as a melt.[5] IR radiation is passed through the sample, and the absorbance is measured as a function of wavenumber to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a suitable deuterated solvent, and the ¹H and ¹³C NMR spectra are recorded.[5] The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.[2][5] This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Public databases such as the NIST WebBook and PubChem provide access to the mass spectrum and other spectral data for this compound.[2][5]

Applications

This compound is primarily used as an intermediate in the chemical industry.[5] Its applications stem from its long hydrocarbon chain and the reactivity of the nitrile group. It is a key component in the synthesis of:

-

Surfactants

-

Lubricants

-

Agrochemicals[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| H302 | Warning | Harmful if swallowed |

| H312 | Warning | Harmful in contact with skin |

| H332 | Warning | Harmful if inhaled |

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, gloves, and eye/face protection.[9]

-

Avoid formation of dust and aerosols.[9]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

If ingested, do not induce vomiting and seek immediate medical attention.[9]

References

- 1. This compound | 629-79-8 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C16H31N | CID 69424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemnet.com [chemnet.com]

- 8. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

Health and Safety for Handling Hexadecanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for Hexadecanenitrile from your supplier and adhere to all applicable safety regulations in your region. The toxicological data for this compound is limited; therefore, this guide incorporates information on long-chain aliphatic nitriles as a chemical class to provide a more comprehensive overview of potential hazards.

Chemical and Physical Properties

This compound, also known as Palmitonitrile, is a long-chain aliphatic nitrile.[1][2] At room temperature, it is a solid, as its melting point is approximately 31°C.[3][4][5] It is important to note that it may be handled in a molten state or dissolved in a solvent, which will alter its physical hazards.

| Property | Value | Source |

| CAS Number | 629-79-8 | [2] |

| EC Number | 211-110-5 | [4] |

| Molecular Formula | C₁₆H₃₁N | [2] |

| Molecular Weight | 237.42 g/mol | [2] |

| Melting Point | 31 °C | [3][4][5] |

| Boiling Point | 333 °C | [4][5] |

| Appearance | Solid at room temperature | [3][4][5] |

| Solubility | Insoluble in water | [5] |

Hazard Identification and Classification

The hazard classification for this compound is not harmonized. A single notification to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a GHS classification.[2] However, many suppliers' Safety Data Sheets indicate that data is not available for a definitive classification.[6]

Based on the available ECHA notification, the GHS classification is as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning[2]

Hazard Pictogram: [2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P317: Get medical help.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Mechanism of Toxicity

The primary mechanism of toxicity for many aliphatic nitriles involves the metabolic release of cyanide.[7] This process is catalyzed by cytochrome P450 enzymes in the liver.[7] The liberated cyanide can then inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[7]

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is lacking, standardized protocols for assessing the toxicity of chemicals are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).[9][10] These guidelines provide a framework for conducting studies on acute toxicity, skin and eye irritation, sensitization, and repeated dose toxicity.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 of a substance and identify signs of toxicity.[11] It is designed to use a minimal number of animals.[11]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[12]

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, withheld) overnight before dosing.[11]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[11] The initial dose is selected based on available information or a default value.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for harm upon ingestion, skin contact, or inhalation, strict adherence to safety protocols is mandatory when handling this compound.

| Control Measure | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[6] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[6] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6] |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[6] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[6]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] |

Fire and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

References

- 1. This compound | 629-79-8 | Benchchem [benchchem.com]

- 2. This compound | C16H31N | CID 69424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. palmitonitrile, 629-79-8 [thegoodscentscompany.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. epa.gov [epa.gov]

- 12. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

Methodological & Application

Application Notes and Protocols: The Utility of Hexadecanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexadecanenitrile, also known as palmitonitrile, is a long-chain aliphatic nitrile that serves as a versatile intermediate in organic synthesis.[1] Its chemical reactivity, primarily centered around the nitrile group, allows for its conversion into a variety of valuable downstream products, including primary amines and carboxylic acids. These products are key building blocks in the synthesis of surfactants, lubricants, agrochemicals, and potentially, new pharmaceutical entities.[1] This document provides an overview of the key applications of this compound in organic synthesis, complete with experimental protocols and visual diagrams of the reaction pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.[2][3][4]

| Property | Value | Reference |

| CAS Number | 629-79-8 | [2][3][4] |

| Molecular Formula | C₁₆H₃₁N | [2][3][4] |

| Molecular Weight | 237.42 g/mol | [3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 333 °C | [3] |

| Melting Point | 31 °C | [3] |

| Density | 0.8303 g/cm³ | [3] |

| Solubility | Insoluble in water | [5] |

Key Applications and Experimental Protocols

Reduction of this compound to Hexadecanamine

Application Note: The reduction of the nitrile group in this compound to a primary amine is a cornerstone transformation, yielding hexadecanamine. This long-chain primary amine is a valuable precursor in the synthesis of surfactants and other specialty chemicals.[1] This conversion can be effectively achieved through catalytic hydrogenation or by using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][6] The addition of a carbon atom via the nitrile group is a key feature of this synthetic route when starting from a C15 alkyl halide.[6]

Experimental Protocol: Reduction via Catalytic Hydrogenation

-

Reactor Setup: In a high-pressure autoclave, add this compound.

-

Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon). The catalyst loading is typically 1-5% by weight of the nitrile.

-

Solvent: Add a suitable solvent, such as ethanol or isopropanol. The concentration of the nitrile in the solvent can range from 10-50% w/v.

-

Reaction Conditions: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 20-50 atm). Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like GC-MS. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude hexadecanamine can be further purified by distillation under reduced pressure or by crystallization.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

-

Extraction and Purification: Filter the resulting solid aluminum salts and wash them with ether. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude hexadecanamine. Further purification can be achieved by distillation.

Caption: Reaction scheme for the reduction of this compound.

Hydrolysis of this compound to Hexadecanoic Acid

Application Note: this compound can be hydrolyzed to produce hexadecanoic acid (palmitic acid) and ammonia.[1] This reaction can be catalyzed by either an acid or a base and is a fundamental method for converting nitriles into carboxylic acids.[1]

-

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion attacks the electrophilic carbon of the nitrile group. This is followed by protonation to yield a hydroxyimine, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylate salt, which is protonated in the work-up to give the carboxylic acid.[1]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

-

Reagent Addition: Add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. A typical concentration would be 6-12 M.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia or by TLC/GC analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, hexadecanoic acid, may precipitate out upon cooling.

-

Extraction and Purification: The product can be collected by filtration. Alternatively, the reaction mixture can be extracted with an organic solvent like diethyl ether. The organic extracts are then washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude hexadecanoic acid can be purified by recrystallization.

Caption: Reaction scheme for the hydrolysis of this compound.

Synthesis of this compound

Application Note: Several synthetic routes to this compound have been developed, starting from various precursors. Common methods include the reaction of hexadecyl halides with cyanide salts, the dehydration of hexadecanamide, and the direct conversion of fatty acids or their esters.[1] Another method involves the free-radical catalyzed addition of acetonitrile to an olefin.[7]

Experimental Protocol: Preparation from 1-Tetradecene and Acetonitrile

This protocol is adapted from a patented procedure.[7]

-

Reactor Charging: In a 300 mL capacity autoclave, charge 2.86 moles (150 mL) of acetonitrile, 0.0095 moles (1.971 g) of 1-tetradecene, and 0.005 moles (1.0 mL) of di-tertiary butyl peroxide as a free-radical initiator.

-

Deoxygenation: Seal the autoclave and deoxygenate the system, for example, by purging with an inert gas like nitrogen.

-

Reaction Conditions: Heat the autoclave to the reaction temperature (e.g., 130-220 °C) under elevated pressure.

-

Work-up and Purification: After the reaction period, cool the autoclave and vent any excess pressure. The resulting mixture contains the desired this compound, which can be separated and purified from the unreacted starting materials and byproducts by distillation. The patent reports a 36 mol percent yield of the nitrile product based on the converted 1-octene in a similar example.[7]

Caption: Overview of common synthetic routes to this compound.

Safety Information

This compound should be handled with care in a well-ventilated area.[8] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

References

- 1. This compound | 629-79-8 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C16H31N | CID 69424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 629-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. youtube.com [youtube.com]

- 7. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

Application Note: Hexadecanenitrile as an Internal Standard for the Quantification of Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and quality control of food products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic performance. The use of an internal standard (IS) is essential for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1] An ideal internal standard should be structurally similar to the analytes, not naturally present in the sample, and chromatographically resolved from all analytes.[1][2]

This application note describes a proposed method for using hexadecanenitrile as an internal standard for the quantitative analysis of long-chain FAMEs in biological matrices by GC-MS. Due to its long C16 alkyl chain, this compound is structurally analogous to common long-chain fatty acids, suggesting it will exhibit similar extraction and chromatographic behavior. Its nitrile functional group provides a distinct mass spectrum, allowing for clear identification and quantification without interfering with the target FAMEs.

Principle of the Method

Lipids are extracted from the biological sample and transesterified to FAMEs. A known amount of this compound, serving as the internal standard, is added to the sample prior to extraction.[1][3] The FAMEs and the internal standard are then analyzed by GC-MS. Quantification is achieved by calculating the ratio of the peak area of each analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of FAME standards and a constant concentration of the internal standard.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H31N[4] |

| Molecular Weight | 237.42 g/mol [4] |

| Structure | CH3(CH2)14CN |

Experimental Workflow

The overall experimental workflow for the quantification of FAMEs using this compound as an internal standard is depicted below.

Caption: Experimental workflow for FAME analysis.

Protocol: Quantification of FAMEs in Plasma

This protocol provides a step-by-step guide for the extraction, derivatization, and GC-MS analysis of FAMEs from plasma samples using this compound as an internal standard.

1. Materials and Reagents

-

This compound (Internal Standard)

-

FAME standards (e.g., C14:0, C16:0, C18:0, C18:1, C18:2)

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Sodium hydroxide

-

Boron trifluoride in methanol (14% w/v)

-

Sodium chloride, saturated solution

-

Anhydrous sodium sulfate

-

Plasma samples

-

Glass vials with PTFE-lined caps

2. Preparation of Standard and Stock Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane.

-

FAME Standard Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each FAME standard by dissolving 10 mg in 10 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the FAME standard stock solutions and diluting with hexane to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

3. Sample Preparation and Derivatization

-

Pipette 100 µL of plasma into a glass tube.

-

Add 50 µL of the this compound internal standard working solution (10 µg/mL) to each plasma sample, calibration standard, and a blank.

-

Add 1 mL of 0.5 M NaOH in methanol.

-

Vortex for 1 minute and heat at 100°C for 5 minutes in a heating block.

-

Cool the tubes to room temperature.

-

Add 2 mL of 14% boron trifluoride in methanol.

-

Vortex for 1 minute and heat at 100°C for 30 minutes.

-

Cool to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate.

-

Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Analysis

The following GC-MS conditions are a starting point and may require optimization for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 10:1 |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 2 min; ramp to 240°C at 4°C/min; hold for 10 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |